molecular formula C7H6ClF2N B14851866 4-Chloro-3,5-difluorobenzylamine

4-Chloro-3,5-difluorobenzylamine

Cat. No.: B14851866
M. Wt: 177.58 g/mol
InChI Key: XWQZWJBDLBAERP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3,5-difluorobenzylamine is an organic compound with the molecular formula C7H6ClF2N It is a derivative of benzylamine, where the benzene ring is substituted with chlorine and fluorine atoms at the 4th, 3rd, and 5th positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3,5-difluorobenzylamine typically involves the introduction of chlorine and fluorine atoms onto the benzylamine structure. One common method is the halogenation of benzylamine derivatives using appropriate halogenating agents under controlled conditions. For instance, the reaction of 3,5-difluorobenzylamine with a chlorinating agent can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation and amination reactions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Techniques such as distillation and recrystallization are often employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3,5-difluorobenzylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylamines, while oxidation can produce nitrobenzylamines .

Scientific Research Applications

4-Chloro-3,5-difluorobenzylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-3,5-difluorobenzylamine involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate biochemical pathways, leading to desired biological effects .

Properties

IUPAC Name

(4-chloro-3,5-difluorophenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF2N/c8-7-5(9)1-4(3-11)2-6(7)10/h1-2H,3,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWQZWJBDLBAERP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.